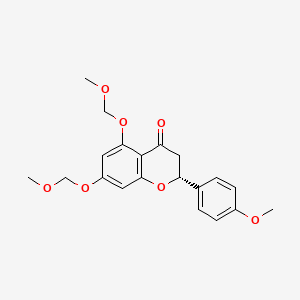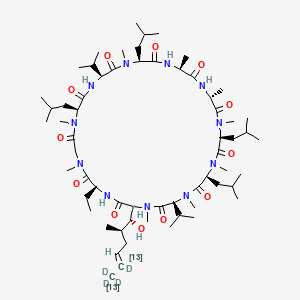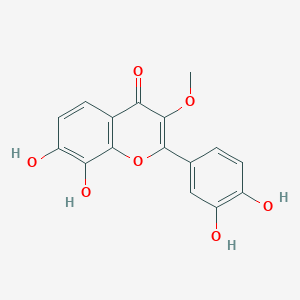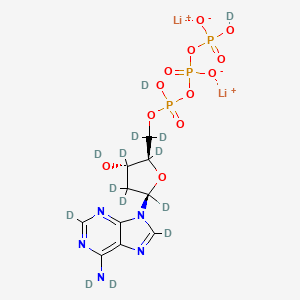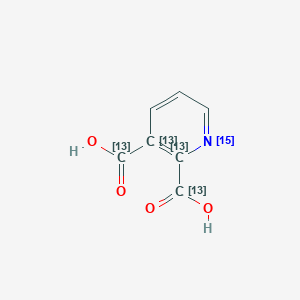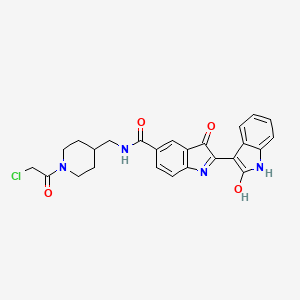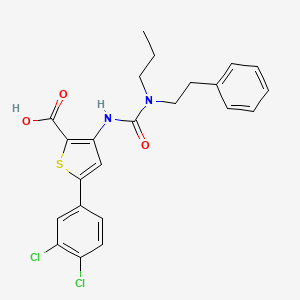
Imp2-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imp2-IN-3 is a compound that targets the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2. This protein is part of a highly conserved family of ribonucleic acid binding proteins that regulate the localization, stability, and translation of messenger ribonucleic acid. This compound has shown potential in various scientific research applications, particularly in the fields of cancer and metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imp2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Common techniques used in the synthesis include organic reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Imp2-IN-3 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
Imp2-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in various chemical reactions.
Biology: this compound is used to investigate the role of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 in cellular processes such as cell proliferation, migration, and invasion.
Medicine: Potential therapeutic applications in cancer treatment, as it can inhibit the function of insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, which is implicated in tumorigenesis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting insulin-like growth factor 2 messenger ribonucleic acid binding protein 2.
Mechanism of Action
Imp2-IN-3 exerts its effects by binding to the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, thereby inhibiting its function. This inhibition disrupts the regulation of messenger ribonucleic acid localization, stability, and translation, leading to altered cellular processes. The molecular targets and pathways involved include the insulin-like growth factor 2 signaling pathway, which plays a critical role in cell growth, metabolism, and tumorigenesis.
Comparison with Similar Compounds
Similar Compounds
Imp1-IN-1: Targets insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 and has similar applications in cancer research.
Imp3-IN-2: Inhibits insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 and is used in studies related to metabolic disorders.
Uniqueness
Imp2-IN-3 is unique in its specificity for insulin-like growth factor 2 messenger ribonucleic acid binding protein 2, making it a valuable tool for studying the distinct functions of this protein. Its ability to selectively inhibit insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 provides insights into the role of this protein in various diseases and offers potential therapeutic applications.
Properties
Molecular Formula |
C23H22Cl2N2O3S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-[[2-phenylethyl(propyl)carbamoyl]amino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C23H22Cl2N2O3S/c1-2-11-27(12-10-15-6-4-3-5-7-15)23(30)26-19-14-20(31-21(19)22(28)29)16-8-9-17(24)18(25)13-16/h3-9,13-14H,2,10-12H2,1H3,(H,26,30)(H,28,29) |
InChI Key |
XPIUIWJKEDLORV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)C(=O)NC2=C(SC(=C2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





